N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide
Description
N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide (hereafter referred to as the "target compound") is a synthetic molecule featuring a benzothiadiazole sulfonyl group linked to an ethylamino-propanamide backbone with an indol-3-yl substituent. This structure combines aromatic heterocycles (benzothiadiazole and indole) and a sulfonamide bridge, which are common motifs in bioactive molecules.
Properties
Molecular Formula |
C19H19N5O3S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H19N5O3S2/c25-18(9-8-13-12-21-15-5-2-1-4-14(13)15)20-10-11-22-29(26,27)17-7-3-6-16-19(17)24-28-23-16/h1-7,12,21-22H,8-11H2,(H,20,25) |
InChI Key |
FUKUMLIHQJQQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and indole intermediates. The benzothiadiazole moiety can be synthesized through the reaction of 4-amino-2,1,3-benzothiadiazole with sulfonyl chloride under basic conditions . The indole component is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Medicine: Explored for its therapeutic potential, including anti-inflammatory and analgesic properties[][10].
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, while the indole component can participate in various binding interactions with proteins and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Indole-Containing Propanamides
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (Compound 3, –6) Structure: Replaces the benzothiadiazole sulfonyl group with a 6-chlorocarbazole moiety. Synthesis: Prepared via DCC-mediated coupling of carprofen (a non-steroidal anti-inflammatory drug, NSAID) with tryptamine . Key Differences:
- Demonstrated anti-inflammatory activity via weak COX inhibition and prostaglandin synthesis modulation .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
- Structure : Features a methoxynaphthalene group (similar to naproxen) instead of benzothiadiazole.
- Synthesis : Coupling of naproxen with tryptamine via amide bond formation.
- Key Differences :
- Methoxy group improves solubility compared to chlorinated or sulfonylated analogs.
Sulfonamide-Linked Compounds
N-((4-Acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)propanamide (Compound 59, )
- Structure : Contains a 4-acetylphenyl sulfonamide group and a chlorobenzoyl-indole moiety.
- Synthesis : Gold-catalyzed coupling with low yield (4.5%) after HPLC purification.
- Key Differences :
- Acetylphenyl sulfonamide may enhance binding to sulfonamide-sensitive enzymes (e.g., cyclooxygenase).
- Limited yield highlights synthetic challenges compared to DCC-mediated methods .
Benzothiazole-Incorporated Sulfonamides ()
- Structure : Benzothiazole linked to indole-3-acetamide via sulfonamide bridges.
- Synthesis : EDC-mediated coupling in chloroform/pyridine.
- Key Differences :
- Benzothiazole’s electron-deficient aromatic system may improve interaction with enzymatic targets (e.g., kinases or proteases).
- Broad-spectrum biological activity inferred from structural similarity to kinase inhibitors .
Key Findings :
- Target Compound vs. Carbazole Analogs : The benzothiadiazole sulfonyl group likely confers higher polarity and stronger hydrogen-bonding capacity than carbazole, improving solubility and target binding. However, carbazole’s larger aromatic system may enhance passive diffusion across biological membranes .
- Sulfonamide vs. Methoxy Groups : Sulfonamides (target compound, Compound 59) are associated with stronger enzyme inhibition (e.g., COX-2), while methoxy groups (naproxen derivative) improve pharmacokinetics but may reduce potency .
- Synthetic Challenges : Gold-catalyzed methods () yield lower quantities than DCC-mediated coupling (), suggesting the latter is more scalable for analogs .
Spectroscopic and Physicochemical Data
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide is a compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety linked to an indole structure via an ethylamine chain. This configuration is significant as it combines the pharmacological properties of both the benzothiadiazole and indole groups, which are known for their roles in various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group enhances its reactivity and potential to inhibit various enzymes.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown competitive inhibition of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders.
- Anticancer Activity : The compound may exhibit significant efficacy against cancer cells due to its structural properties that facilitate interaction with cellular proteins involved in growth regulation .
Biological Activity and Applications
Research indicates that compounds containing both benzothiadiazole and sulfonamide groups often exhibit notable biological activities. Below are some highlighted activities:
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Antiproliferative Studies : Compounds structurally similar to this compound have shown preferential suppression of rapidly dividing cancer cells, particularly A549 lung cancer cells .
- Antimicrobial Activity : A study reported that related compounds exhibited significant antimicrobial activity against Staphylococcus aureus, with MIC values as low as 0.98 μg/mL against MRSA strains .
- Molecular Docking Studies : Molecular docking has been employed to assess the binding affinity of this compound to target proteins involved in bacterial resistance mechanisms, demonstrating promising results in inhibiting key enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
